molecular formula C17H13NO2 B12057246 (R)-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one

(R)-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one

Cat. No.: B12057246
M. Wt: 263.29 g/mol
InChI Key: AXICIYQUTXPTCF-INIZCTEOSA-N
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Description

®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a phenyl group and a phenylethynyl group attached to an oxazolidinone ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a phenylethynyl reagent. One common method is the copper-catalyzed cross-coupling reaction, which can be performed at room temperature . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.

Industrial Production Methods

While specific industrial production methods for ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.

    Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with saturated carbon chains.

Scientific Research Applications

®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s chiral nature makes it valuable in the development of pharmaceuticals, particularly as intermediates in the synthesis of chiral drugs.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems.

    Industrial Applications: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s biological activity and its ability to act as a chiral catalyst in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one is unique due to its specific combination of a phenyl group and a phenylethynyl group attached to the oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(4R)-4-phenyl-3-(2-phenylethynyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H13NO2/c19-17-18(12-11-14-7-3-1-4-8-14)16(13-20-17)15-9-5-2-6-10-15/h1-10,16H,13H2/t16-/m0/s1

InChI Key

AXICIYQUTXPTCF-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](N(C(=O)O1)C#CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C#CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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